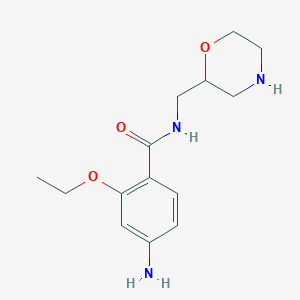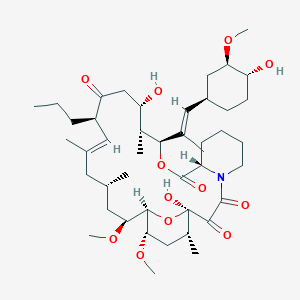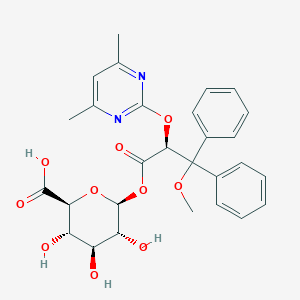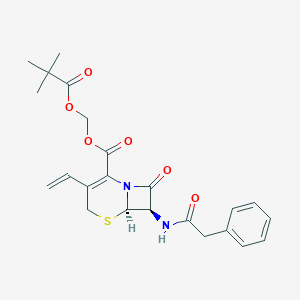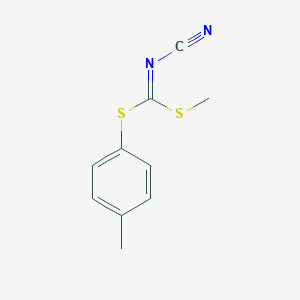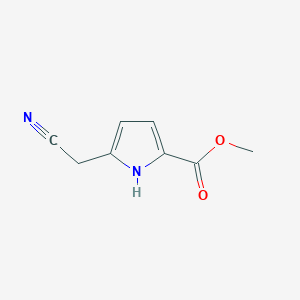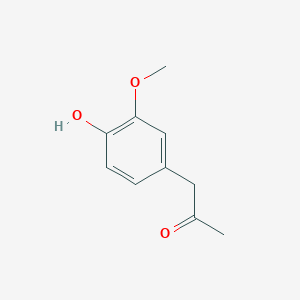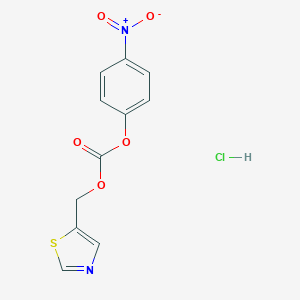
D-glucosamine-6-phosphate
Übersicht
Beschreibung
D-glucosamine-6-phosphate is the natural form of glucosamine, a monosaccharide produced during the hexosamine biosynthesis pathway . It is a conjugate acid of a 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and is a natural product found in Glycine max and Phaseolus vulgaris .
Synthesis Analysis
D-glucosamine-6-phosphate can be converted quantitatively to N-acetyl-D-glucosamine-6-phosphate by acetyl coenzyme A in the presence of a specific acetylase from baker’s yeast .
Molecular Structure Analysis
The molecular formula of D-glucosamine-6-phosphate is C6H14NO8P . The IUPAC name is [(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate .
Chemical Reactions Analysis
D-glucosamine-6-phosphate is involved in complex reactions that include amide bond cleavage followed by ammonia channeling and sugar isomerization .
Physical And Chemical Properties Analysis
D-glucosamine-6-phosphate has a molecular weight of 259.15 g/mol . Its computed XLogP3-AA is -6.8 .
Wissenschaftliche Forschungsanwendungen
- In-silico studies, along with wet lab experiments, demonstrated that these derivatives exhibit potent G-6-P synthase inhibition, antioxidant activity, and antimicrobial properties . These findings suggest their potential use as natural and side-effect-free preservatives.
Preservative for Food and Pharmaceuticals
DNA Plasmid Cleavage Accelerator
Regulator of Ca2+ Storage in Pancreatic Islets
Glucosamine Detection Methods
Potential New Preservatives
Wirkmechanismus
Target of Action
D-Glucosamine-6-phosphate primarily targets the enzyme Glucosamine-6-phosphate deaminase (NagB) . NagB plays a crucial role in the metabolism of N-acetylglucosamine (GlcNAc), influencing its direction . It is also involved in the biosynthesis of hexosamine across various species, including Escherichia coli, fungi, and humans .
Mode of Action
D-Glucosamine-6-phosphate interacts with NagB, facilitating the conversion of D-glucosamine-6-phosphate (GlcN6P) to D-fructose-6-phosphate (Fru6P) with the release of ammonia . The key residues Lys194, His130, Arg127, Thr38, and Ser37 stabilize GlcN6P in the active site through hydrogen bond interactions . This interaction guides the subsequent enzymatic reaction .
Biochemical Pathways
D-Glucosamine-6-phosphate is a monosaccharide intermediate of the hexosamine biosynthetic pathway (HBP) . It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase (GlmS) in the presence of glutamine . It is a precursor in the biosynthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation and a component of bacterial cell walls .
Pharmacokinetics
It’s worth noting that glucosamine, a related compound, is commonly used as a dietary supplement for joint health . More research is needed to understand the ADME properties of D-Glucosamine-6-phosphate.
Result of Action
The action of D-Glucosamine-6-phosphate results in the conversion of GlcN6P to Fru6P, releasing ammonia . This process influences the direction of GlcNAc metabolism . It also contributes to cell membrane stability and has been associated with regenerative medicine .
Action Environment
The action of D-Glucosamine-6-phosphate is influenced by the environment within the active site of NagB . The pKa of the amine group in GlcN6P is altered by the active site environment, affecting the recognition and delivery process of GlcN6P . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of D-Glucosamine-6-phosphate.
Safety and Hazards
Zukünftige Richtungen
Glucosamine-6-phosphate synthase (GlcN6P synthase), which catalyzes the first step in a pathway leading to the formation of uridine 5’-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), is a key point in the metabolic control of the biosynthesis of amino sugar-containing macromolecules. This makes it a promising target for antibacterial and antifungal agents .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-glucosamine-6-phosphate | |
CAS RN |
3616-42-0 | |
| Record name | D-Glucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



